

Spectroscopic Characterization of 6-Methoxy-2,2-dimethylchroman-4-ol: A Technical Guide

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Compound of Interest

Compound Name:	6-Methoxy-2,2-dimethylchroman-4-ol
CAS No.:	65383-71-3
Cat. No.:	B1371833

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This technical guide provides an in-depth analysis of the expected spectroscopic data for **6-methoxy-2,2-dimethylchroman-4-ol**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific alcohol are not readily available in the public domain, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure and Overview

6-Methoxy-2,2-dimethylchroman-4-ol is a derivative of the chroman scaffold, characterized by a methoxy group at the 6-position, two geminal methyl groups at the 2-position, and a hydroxyl group at the 4-position. The molecular formula is $C_{12}H_{16}O_3$, and the calculated molecular weight is approximately 208.25 g/mol. The presence of these functional groups gives rise to a unique spectroscopic fingerprint that can be definitively analyzed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

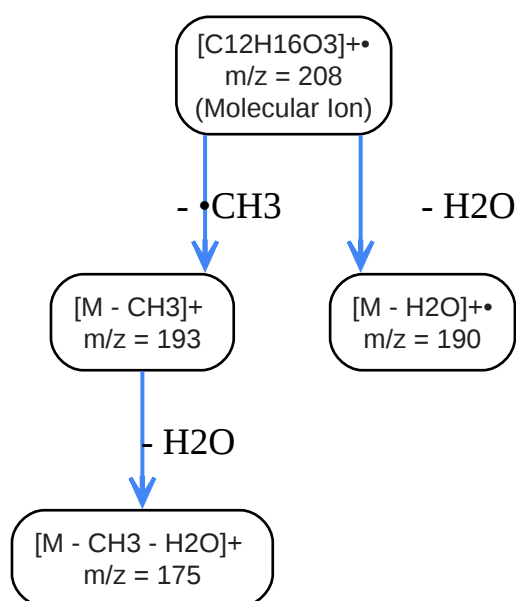
Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of **6-methoxy-2,2-dimethylchroman-4-ol** is expected to show a molecular ion peak (M^+) at an m/z of 208. The fragmentation of this molecular ion is predicted to be driven by the stable chroman ring system and the functional groups attached.

A key fragmentation pathway is likely initiated by the loss of a methyl group from the gem-dimethyl group at the 2-position, leading to a stable oxonium ion. Subsequent fragmentation could involve the loss of water from the hydroxyl group at the 4-position and cleavage of the heterocyclic ring.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **6-methoxy-2,2-dimethylchroman-4-ol** under EI-MS conditions.



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Caption: Predicted EI-MS fragmentation of **6-Methoxy-2,2-dimethylchroman-4-ol**.

Experimental Protocol for Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Methodology:

- **Sample Preparation:** Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** Inject 1 μL of the sample solution into the GC. Utilize a suitable capillary column (e.g., HP-5MS) with a temperature program designed to elute the compound of interest.
- **MS Analysis:** The mass spectrometer should be operated in EI mode at 70 eV. Acquire mass spectra over a range of m/z 40-400.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of **6-methoxy-2,2-dimethylchroman-4-ol** is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 1: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description of Vibration
3600-3200	O-H (Alcohol)	Stretching, broad
3000-2850	C-H (Aliphatic & Aromatic)	Stretching
1610, 1500, 1460	C=C (Aromatic)	Ring Stretching
1250-1000	C-O (Ether & Alcohol)	Stretching

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ will be a strong indicator of the hydroxyl group. The C-O stretching bands for the ether and alcohol functionalities will likely appear in the fingerprint region between 1250 and 1000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify and assign the major absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ^1H NMR spectrum of **6-methoxy-2,2-dimethylchroman-4-ol** is expected to show distinct signals for each unique proton environment.

Table 2: Predicted ^1H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 6.8-6.6	m	3H	Aromatic (H-5, H-7, H-8)
~ 4.8	t	1H	H-4
3.77	s	3H	-OCH ₃
~ 2.5-1.8	m	2H	H-3
1.45, 1.20	s, s	6H	2 x -CH ₃ (at C-2)
~ 2.0 (broad)	s	1H	-OH

The aromatic protons will appear as a complex multiplet in the upfield region of the aromatic spectrum due to the electron-donating methoxy group. The proton at the 4-position (H-4) is expected to be a triplet due to coupling with the adjacent methylene protons at the 3-position. The two methyl groups at the 2-position are diastereotopic and may appear as two distinct singlets. The hydroxyl proton will likely be a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the number of unique carbon environments.

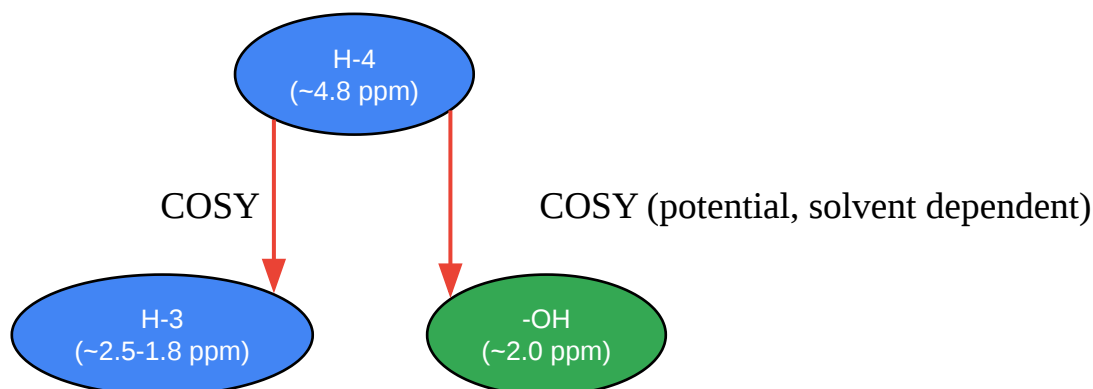
Table 3: Predicted ^{13}C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Carbon Assignment
~ 154	C-6
~ 148	C-8a
~ 122	C-4a
~ 117-114	C-5, C-7, C-8
~ 76	C-2
~ 65	C-4
55.6	-OCH ₃
~ 45	C-3
~ 26, 24	2 x -CH ₃ (at C-2)

The chemical shifts are predicted based on the analysis of related chromanone structures.^[1] The carbons of the aromatic ring will be in the range of 114-154 ppm. The carbon bearing the hydroxyl group (C-4) will be significantly deshielded, appearing around 65 ppm.

Key NMR Correlations (Predicted)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments.



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Caption: Predicted key ^1H - ^1H COSY correlations for the aliphatic region.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum.
- **2D NMR (Optional but Recommended):** Perform COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to confirm the structural assignments.
- **Data Processing and Analysis:** Process the spectra using appropriate software and assign the signals based on chemical shifts, multiplicities, and correlation data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **6-methoxy-2,2-dimethylchroman-4-ol**. The interpretations of the mass spectrum, infrared spectrum, and NMR spectra are grounded in established principles and data from closely related compounds. The detailed experimental protocols provided herein offer a clear roadmap for researchers to acquire and analyze the spectroscopic data for this compound, facilitating its unambiguous identification and further investigation in various scientific disciplines.

References

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